(R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC15827625
Molecular Formula: C9H11Cl2NO2
Molecular Weight: 236.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11Cl2NO2 |
|---|---|
| Molecular Weight | 236.09 g/mol |
| IUPAC Name | [(2R)-6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H10ClNO2.ClH/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8;/h1-3,7H,4-5,11H2;1H/t7-;/m1./s1 |
| Standard InChI Key | DTCBNDOFMQEMBU-OGFXRTJISA-N |
| Isomeric SMILES | C1[C@H](OC2=C(O1)C=C(C=C2)Cl)CN.Cl |
| Canonical SMILES | C1C(OC2=C(O1)C=C(C=C2)Cl)CN.Cl |
Introduction
Chemical Identity and Molecular Properties
Structural Characteristics
The compound belongs to the class of benzodioxane derivatives, characterized by a fused benzene ring and a 1,4-dioxane ring. Key structural features include:
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A chlorine atom at the 6-position of the benzene ring.
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A methanamine group at the 2-position of the dioxane ring, with (R)-configuration at the chiral center.
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A hydrochloride salt form, enhancing solubility for pharmacological applications .
The molecular formula is C₉H₁₁Cl₂NO₂, with a molecular weight of 236.09 g/mol . The SMILES notation (C1[C@H](OC2=C(O1)C=C(C=C2)Cl)CN.Cl) and InChIKey (DTCBNDOFMQEMBU-OGFXRTJISA-N) uniquely define its stereochemistry .
Table 1: Molecular Identity
| Property | Value |
|---|---|
| CAS Number | 1923200-89-8 |
| Molecular Formula | C₉H₁₁Cl₂NO₂ |
| Molecular Weight | 236.09 g/mol |
| SMILES | C1C@HCN.Cl |
| InChIKey | DTCBNDOFMQEMBU-OGFXRTJISA-N |
Synthesis and Structural Analysis
Crystallographic Insights
Though crystallographic data for this specific compound are unavailable, related structures exhibit:
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Planar aromatic systems with dihedral angles <10° between rings.
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Weak intermolecular interactions (e.g., C–H···Cl, π–π stacking) stabilizing the lattice .
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Half-chair conformations in the dioxane ring, as observed in similar benzodioxane derivatives .
Physicochemical Properties
Spectral Data
FT-IR: Expected peaks include:
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N–H stretch (~3300 cm⁻¹, amine hydrochloride).
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C–Cl stretch (~750 cm⁻¹).
NMR: Predicted signals:
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¹H NMR: δ 6.8–7.2 (aromatic H), δ 4.2–4.5 (dioxane O–CH₂), δ 3.1–3.4 (CH₂NH₂) .
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¹³C NMR: δ 150–155 (dioxane O–C–O), δ 115–125 (aromatic C), δ 45–50 (CH₂NH₂) .
Solubility and Stability
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